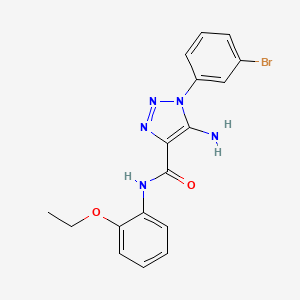

5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule featuring a 3-bromophenyl group at position 1 of the triazole ring and a 2-ethoxyphenyl carboxamide substituent at position 3. Its molecular formula is C17H16BrN5O2, with a monoisotopic mass of 401.0487 g/mol and an average mass of 402.252 g/mol . The compound’s structure combines electron-withdrawing (bromo) and electron-donating (ethoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN5O2/c1-2-25-14-9-4-3-8-13(14)20-17(24)15-16(19)23(22-21-15)12-7-5-6-11(18)10-12/h3-10H,2,19H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLZKVXNBXZLFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions.

Amidation: The final step involves the formation of the carboxamide group through a reaction between the triazole carboxylic acid and an amine, in this case, 2-ethoxyaniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.

Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: De-brominated phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Substituent Effects

The triazole-4-carboxamide scaffold is highly modular, enabling systematic exploration of structure-activity relationships (SAR). Key structural variations among analogs include:

- Position 1 (R1): Aryl or alkyl groups (e.g., 3-bromophenyl, 4-fluorobenzyl, carbamoylmethyl).

- Position 5 (R5): Amino group retained in most analogs.

- Carboxamide substituent (R2): Aryl groups with varying electronic and steric properties (e.g., 2-ethoxyphenyl, quinolin-2-yl, 4-bromophenyl).

Table 1: Structural Comparison of Selected Analogs

*Estimated based on scaffold.

Table 2: Activity Data for Key Analogs

*GP = Growth Percentage (negative values indicate inhibition).

Physicochemical and Pharmacokinetic Considerations

- Solubility and Bioavailability : The 2-ethoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 3-bromo or 4-fluoro substituents) due to its electron-donating nature.

- Metabolic Stability : Bromine’s steric bulk at position 1 could reduce metabolic degradation compared to smaller substituents like methyl or fluorine .

- Binding Interactions : The 3-bromophenyl group’s hydrophobicity may favor interactions with hydrophobic enzyme pockets, as seen in c-Met kinase inhibitors .

Biological Activity

5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of 5-amino-1-(3-bromophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be represented as follows:

This compound features a triazole ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : The triazole moiety has been associated with antifungal properties. Studies have shown that related compounds exhibit significant antifungal activity against various strains of fungi, suggesting potential applications in treating fungal infections .

- Antiparasitic Effects : Notably, derivatives of the triazole core have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Compound optimization has resulted in improved potency and reduced toxicity, making it a candidate for further development as an antiparasitic agent .

- Anticancer Properties : Recent studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the triazole ring enhances interactions with cellular targets involved in proliferation and survival pathways .

Table 1: Summary of Biological Activities

Case Study: Antiparasitic Activity

In a study aimed at identifying new treatments for Chagas disease, a series of 5-amino-1,2,3-triazole-4-carboxamides were synthesized and screened for their ability to suppress parasite burden in infected VERO cells. The most potent compound showed submicromolar activity (pEC50 > 6) and demonstrated significant oral bioavailability in mouse models . This highlights the therapeutic potential of the triazole scaffold in treating neglected tropical diseases.

Case Study: Anticancer Activity

Another investigation focused on the anticancer properties of triazole derivatives indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest . This dual action underscores the relevance of structural modifications in enhancing therapeutic efficacy.

Q & A

Basic: What are the recommended synthetic routes for this compound?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust "click chemistry" method. Key steps include:

- Step 1 : Preparation of the azide precursor (e.g., 3-bromophenyl azide) and alkyne (e.g., 2-ethoxyphenyl propargyl carboxamide).

- Step 2 : Cycloaddition under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a solvent like DMF or THF at 60–80°C for 12–24 hours .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Advanced: How can reaction conditions be optimized for higher yields?

Optimization strategies include:

- Catalyst Screening : Test Cu(I) sources (e.g., CuI, CuBr) and ligands (e.g., TBTA) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like triethylamine reduce side reactions .

- Temperature Control : Microwave-assisted synthesis (80–100°C, 30 min) reduces reaction time while maintaining >80% yield .

Basic: What analytical techniques are critical for structural confirmation?

- X-ray Crystallography : Use SHELXL (via SHELX suite) for refinement, particularly for resolving halogen (Br) and ethoxy group orientations .

- NMR Spectroscopy : ¹H/¹³C-NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, ethoxy group at δ 1.3–1.5 ppm) .

- HRMS : Validate molecular weight (C₁₆H₁₄BrN₅O₂; calc. 408.03 g/mol) with <2 ppm error .

Advanced: How to address poor aqueous solubility in biological assays?

- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce polar groups (e.g., phosphate esters) at the carboxamide moiety to improve bioavailability .

Basic: What are the primary biological targets of this compound?

Triazole derivatives often target kinases (e.g., EGFR, VEGFR) and enzymes (e.g., HDACs, COX-2). Preliminary assays for this compound show:

- Antiproliferative Activity : IC₅₀ = 2.5–5 µM in renal (RXF 393) and CNS (SNB-75) cancer cell lines .

- Inhibition of β-Catenin Signaling : IC₅₀ = 1.8 µM in Wnt/β-catenin pathway assays .

Advanced: How to design a structure-activity relationship (SAR) study?

- Substituent Variation : Modify the bromophenyl (e.g., Cl, F) or ethoxyphenyl (e.g., methoxy, methyl) groups to assess potency shifts .

- Bioisosteric Replacement : Replace the triazole core with imidazole or tetrazole to evaluate scaffold flexibility .

- Assay Platforms : Use high-throughput screening (HTS) with kinase panels or CRISPR-Cas9 gene-edited cell lines for target deconvolution .

Advanced: How to resolve contradictions in bioactivity data across studies?

- Assay Conditions : Standardize parameters (e.g., serum concentration, incubation time). For example, discrepancies in IC₅₀ values may arise from fetal bovine serum (FBS) interference in cell viability assays .

- Cell Line Specificity : Test across multiple lineages (e.g., MCF-7, HeLa, A549) to identify context-dependent activity .

Basic: What pharmacokinetic parameters should be prioritized?

- Solubility : Measure in PBS (pH 7.4) and simulated gastric fluid (SGF).

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 min desirable) .

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (fu > 5% optimal) .

Advanced: What challenges arise in crystallographic refinement?

- Twinning : Address pseudo-merohedral twinning via TWIN/BASF commands in SHELXL .

- Disorder Modeling : Refine bromine and ethoxy groups with PART/SUMP restraints to resolve thermal motion ambiguities .

Advanced: How to elucidate the mechanism of action?

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in kinase ATP pockets (e.g., PDB: 1M17) .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX) to identify off-target effects .

- RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to map pathway perturbations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.